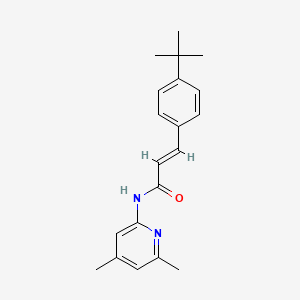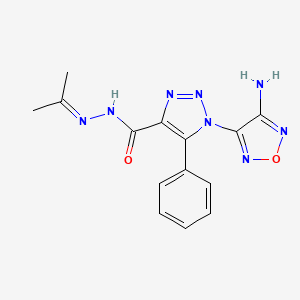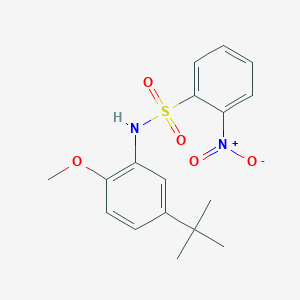![molecular formula C16H17F3NO2P B5785014 3,5-dimethylphenyl P-methyl-N-[3-(trifluoromethyl)phenyl]phosphonamidoate](/img/structure/B5785014.png)
3,5-dimethylphenyl P-methyl-N-[3-(trifluoromethyl)phenyl]phosphonamidoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethylphenyl P-methyl-N-[3-(trifluoromethyl)phenyl]phosphonamidoate is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as DMP-TFMPP and is a member of the phenylpiperazine family of compounds.
Mecanismo De Acción
DMP-TFMPP acts as a selective agonist of the serotonin 5-HT1B and 5-HT2C receptors. These receptors are involved in the regulation of mood, appetite, and sleep. By activating these receptors, DMP-TFMPP can modulate the levels of serotonin in the brain, leading to changes in mood and behavior.
Biochemical and Physiological Effects:
DMP-TFMPP has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, leading to increased arousal and alertness. It has also been shown to decrease food intake and increase energy expenditure, making it a potential candidate for the treatment of obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DMP-TFMPP in lab experiments is its selectivity for the serotonin 5-HT1B and 5-HT2C receptors. This makes it a useful tool for studying the role of these receptors in various physiological processes. However, one of the limitations of using DMP-TFMPP is its potential for off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for the study of DMP-TFMPP. One area of research is the development of more selective agonists for the serotonin 5-HT1B and 5-HT2C receptors, which could lead to more targeted therapies for neurological disorders. Another area of research is the investigation of the long-term effects of DMP-TFMPP on the brain and behavior, which could provide insight into its potential for therapeutic use. Finally, the development of new synthetic methods for DMP-TFMPP could lead to more efficient and cost-effective production of this compound.
Métodos De Síntesis
The synthesis of DMP-TFMPP involves the reaction of 3,5-dimethylphenyl magnesium bromide with P-methyl-N-[3-(trifluoromethyl)phenyl]phosphonamidochloridate. The resulting product is then purified by column chromatography to obtain pure DMP-TFMPP.
Aplicaciones Científicas De Investigación
DMP-TFMPP has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of DMP-TFMPP is in the field of neuroscience. It has been shown to act as a serotonin receptor agonist, specifically targeting the 5-HT1B and 5-HT2C receptors. This makes it a potential candidate for the treatment of various neurological disorders such as depression and anxiety.
Propiedades
IUPAC Name |
N-[(3,5-dimethylphenoxy)-methylphosphoryl]-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3NO2P/c1-11-7-12(2)9-15(8-11)22-23(3,21)20-14-6-4-5-13(10-14)16(17,18)19/h4-10H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJHGQQLPRBRLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OP(=O)(C)NC2=CC=CC(=C2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3NO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,5-dimethylphenoxy)-methylphosphoryl]-3-(trifluoromethyl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate](/img/structure/B5784951.png)



![3-(4-chlorophenyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5785002.png)

![3-methoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B5785028.png)


![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5785051.png)
![N-[4-(aminosulfonyl)phenyl]-4-methyl-1-piperazinecarbothioamide](/img/structure/B5785062.png)